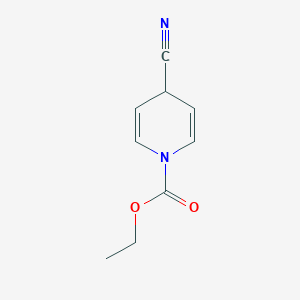
ethyl 4-cyano-4H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-4H-pyridine-1-carboxylate is a chemical compound that belongs to the pyridine family. It is a pale yellow crystalline solid with a molecular formula of C9H8N2O2. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyano-4H-pyridine-1-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
Ethyl 4-cyano-4H-pyridine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of AChE, which is involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-cyano-4H-pyridine-1-carboxylate in lab experiments include its easy synthesis, high yield, and potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 4-cyano-4H-pyridine-1-carboxylate. One direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Another direction is to study its applications in the synthesis of new heterocyclic compounds with potential pharmacological activities. Additionally, the use of Ethyl 4-cyano-4H-pyridine-1-carboxylate as a precursor for the synthesis of MOFs could be explored further for its potential applications in gas storage, separation, and catalysis.
Synthesemethoden
The synthesis of Ethyl 4-cyano-4H-pyridine-1-carboxylate involves the reaction of ethyl cyanoacetate and malononitrile with 2-chloro-5-nitropyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as ethanol or acetonitrile, at a temperature of around 60°C to 80°C. The product is obtained by filtration and recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-4H-pyridine-1-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In organic synthesis, Ethyl 4-cyano-4H-pyridine-1-carboxylate has been used as a building block for the synthesis of various heterocyclic compounds. It has also been employed as a catalyst in various organic transformations, such as Michael addition, aldol condensation, and Suzuki coupling reactions.
In material science, Ethyl 4-cyano-4H-pyridine-1-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
Eigenschaften
CAS-Nummer |
153334-92-0 |
|---|---|
Produktname |
ethyl 4-cyano-4H-pyridine-1-carboxylate |
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
ethyl 4-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h3-6,8H,2H2,1H3 |
InChI-Schlüssel |
NCQBAUQRBUEEON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC(C=C1)C#N |
Kanonische SMILES |
CCOC(=O)N1C=CC(C=C1)C#N |
Synonyme |
1(4H)-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)


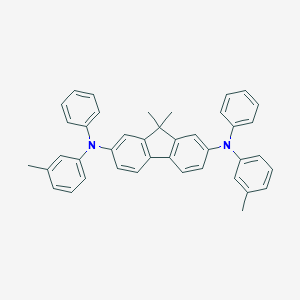
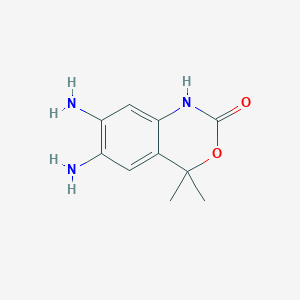
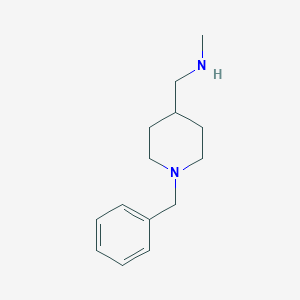
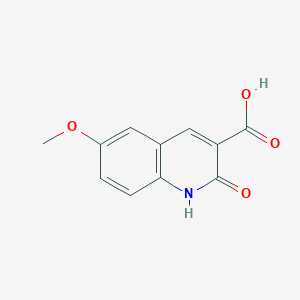
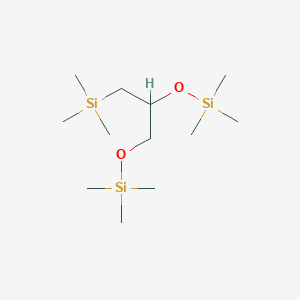
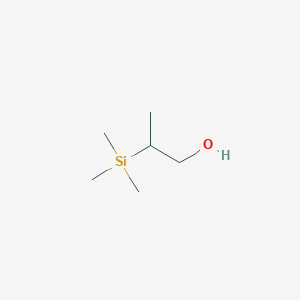
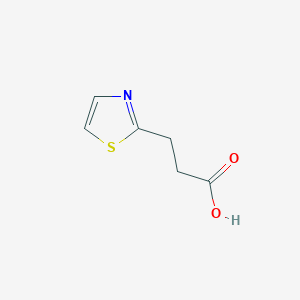
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)